Technical Profile: 4-Chloro-6-methoxy-2,5-dimethylpyrimidine
Technical Profile: 4-Chloro-6-methoxy-2,5-dimethylpyrimidine
The following technical guide provides an in-depth analysis of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine , a specialized heterocyclic intermediate critical to modern medicinal chemistry and agrochemical synthesis.
CAS Registry Number: 102074-10-2 Formula: C₇H₉ClN₂O | Molecular Weight: 172.61 g/mol [1][2]
Executive Summary
4-Chloro-6-methoxy-2,5-dimethylpyrimidine is a high-value pyrimidine scaffold characterized by its specific substitution pattern: a reactive chlorine at C4, an electron-donating methoxy group at C6, and methyl groups at C2 and C5. Unlike the more common 2,6-dimethyl isomers, the 5-methyl substitution imparts unique steric and electronic properties, making this compound a strategic building block for sterically congested kinase inhibitors , pyrano[2,3-c]pyrazoles , and sulfonylurea herbicides . Its primary utility lies in its ability to undergo regioselective Nucleophilic Aromatic Substitution (SₙAr) and palladium-catalyzed cross-couplings.
Chemical Architecture & Reactivity
Structural Analysis
The pyrimidine ring is naturally electron-deficient, facilitating nucleophilic attack. However, the substituents on CAS 102074-10-2 modulate this reactivity significantly:
-
C4-Chloro (Leaving Group): The primary site for nucleophilic displacement. It is activated by the ring nitrogens but slightly deactivated by the electron-donating effects of the C6-methoxy and C5-methyl groups.
-
C6-Methoxy (+M Effect): Provides electron density to the ring, stabilizing the system but requiring stronger nucleophiles or catalysts for displacement at the C4 position compared to polychlorinated pyrimidines.
-
C5-Methyl (Steric/Inductive): This is the critical differentiator. The C5-methyl group introduces steric hindrance adjacent to the reactive C4 center, improving regioselectivity during downstream functionalization by preventing attack at C5 and directing incoming groups to the C4 vector.
Reactivity Map (Graphviz)
The following diagram illustrates the core reactivity pathways, highlighting the electrophilic susceptibility of the C4 position.
Figure 1: Reactivity profile of CAS 102074-10-2 showing primary synthetic diversifications.
Synthesis & Production
Industrial Route: Regioselective Alkoxylation
The most robust synthesis involves the partial alkoxylation of 4,6-dichloro-2,5-dimethylpyrimidine . This route is preferred over de novo ring construction for its scalability and yield.
Reaction Scheme:
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.00 - 1.05 eq NaOMe | Excess base leads to the formation of the 4,6-dimethoxy byproduct (over-substitution). |
| Temperature | < 10°C | Low temperature suppresses the reaction rate of the second chloride displacement, ensuring mono-substitution. |
| Solvent | Anhydrous Methanol | Prevents hydrolysis of the chloride to the hydroxyl (pyrimidinone) impurity. |
Experimental Protocol: SₙAr Displacement
Objective: Synthesis of a 4-amino-derivative (common drug intermediate step) using CAS 102074-10-2.
Materials
-
Substrate: 4-Chloro-6-methoxy-2,5-dimethylpyrimidine (1.0 eq)
-
Nucleophile: Morpholine or Primary Amine (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: 1,4-Dioxane or DMF (Anhydrous)
Methodology (Step-by-Step)
-
Preparation: Charge a reaction vessel with 4-Chloro-6-methoxy-2,5-dimethylpyrimidine (10 mmol) and anhydrous 1,4-dioxane (50 mL).
-
Addition: Add DIPEA (20 mmol) followed by the amine nucleophile (12 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Note: The C5-methyl group sterically hinders the C4 position, requiring higher temperatures than non-methylated analogs.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting material (Rt ~4.5 min) should disappear, replaced by the product (Rt ~3.2 min).
-
Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 2,5-dimethyl-4,6-functionalized pyrimidine core is a bioisostere for the purine ring system found in ATP. The C5-methyl group is particularly valuable in EGFR and JAK kinase inhibitors, where it can occupy hydrophobic pockets (the "gatekeeper" region) in the enzyme active site, improving selectivity over other kinases.
Fused Heterocycle Synthesis
This compound serves as a precursor for pyrano[2,3-c]pyrazoles . By reacting the C4-chloride with hydrazine followed by condensation with β-keto esters, researchers can build tricyclic systems used in anti-inflammatory and anticancer research.
Workflow Diagram: Drug Synthesis Pathway
Figure 2: Synthetic pathway from precursor to bioactive fused heterocycle.
Analytical Profile & Quality Control
To ensure the integrity of CAS 102074-10-2 in research, the following analytical signatures must be verified:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.15 ppm (s, 3H): C5-Methyl group (distinctly shielded compared to C2).
-
δ 2.45 ppm (s, 3H): C2-Methyl group.
-
δ 3.98 ppm (s, 3H): C6-Methoxy group (singlet).
-
Absence of aromatic protons confirms full substitution on the ring carbons.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 173.05 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).
-
Safety & Handling
GHS Classification: Warning
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen). The C4-chloride can slowly hydrolyze to the pyrimidinone in the presence of atmospheric moisture over extended periods.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
-
AA Blocks. (2019). InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters. Retrieved from [Link]
- Google Patents. (2018). Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor (WO2018112843A1).
-
PubChem. (2025).[3] 4-Amino-5-chloro-2,6-dimethylpyrimidine (Analogous Reactivity Data). Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 4-amino-2,6-dimethylpyrimidine (Methodology Reference). Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from [Link]
Sources
- 1. 852104-71-3,methyl N-(but-3-yn-1-yl)carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. aablocks.com [aablocks.com]
- 3. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]
